molecular formula C10H10ClFO B7941794 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol

1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol

Cat. No.: B7941794
M. Wt: 200.64 g/mol
InChI Key: QAYPOVGUBDOQFE-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. This requires optimization of reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a saturated alcohol.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)but-3-en-1-ol
  • 1-(3-Fluorophenyl)but-3-en-1-ol
  • 1-(4-Chloro-2-fluorophenyl)but-3-en-1-ol

Comparison: 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10,13H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYPOVGUBDOQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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